molecular formula C30H48N2O2 B1208472 Coralgil CAS No. 2691-45-4

Coralgil

Cat. No.: B1208472
CAS No.: 2691-45-4
M. Wt: 468.7 g/mol
InChI Key: UBDWKOZBPSKHMO-UHFFFAOYSA-N
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Description

Diethylaminoethoxyhexestrol is a synthetic compound known for its hypocholesteremic properties, meaning it can lower cholesterol levels in the body. It is a derivative of hexestrol, a nonsteroidal estrogen, and has been studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and related conditions .

Preparation Methods

The synthesis of diethylaminoethoxyhexestrol involves several steps. One common method includes the reaction of hexestrol with sodium hydride (NaH) in dry dimethylformamide (DMF) to form the sodium phenolate. This intermediate is then reacted with diethylaminoethylchloride hydrochloride, followed by treatment with ethereal hydrochloric acid (HCl) to yield diethylaminoethoxyhexestrol dihydrochloride .

Experimental Procedure:

Chemical Reactions Analysis

Diethylaminoethoxyhexestrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or ether functional groups.

Common reagents and conditions used in these reactions include sodium hydride (NaH), dimethylformamide (DMF), and hydrochloric acid (HCl). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Diethylaminoethoxyhexestrol exerts its effects by inhibiting the reduction of desmosterol to cholesterol, thereby lowering cholesterol levels in the body. This inhibition is achieved through its interaction with specific enzymes involved in cholesterol biosynthesis. The compound binds to these enzymes, preventing the conversion of desmosterol to cholesterol and leading to a decrease in overall cholesterol levels .

Comparison with Similar Compounds

Diethylaminoethoxyhexestrol is unique in its structure and mechanism of action compared to other hypocholesteremic agents. Similar compounds include:

    Hexestrol: The parent compound, which is a nonsteroidal estrogen.

    Diethylstilbestrol: Another synthetic estrogen with different biological activities.

    Cholestyramine: A bile acid sequestrant used to lower cholesterol levels through a different mechanism.

Diethylaminoethoxyhexestrol stands out due to its specific inhibition of desmosterol reduction, which is not a common mechanism among other hypocholesteremic agents .

Properties

CAS No.

2691-45-4

Molecular Formula

C30H48N2O2

Molecular Weight

468.7 g/mol

IUPAC Name

2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C30H48N2O2/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6/h13-20,29-30H,7-12,21-24H2,1-6H3

InChI Key

UBDWKOZBPSKHMO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC

Canonical SMILES

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC

Key on ui other cas no.

2691-45-4

Related CAS

69-14-7 (di-hydrochloride)

Synonyms

2,2'''-((1,2-diethylethylene)bis(p-phenyleneoxy))-bis(triethylamine)
4,4'-bis(beta-diethylaminoethoxy)alpha,beta-diethyldiphenylethane
bis(beta-diethylaminoethylether)hexestrol
Coralgil
Coralgina
diethylaminoethoxyhexestrol
diethylaminoethoxyhexestrol dihydrochloride
hexestrol bis(diethylaminoethyl ether)
hexestrol bis(diethylaminoethyl ether) dihydrochloride
hexestrol bis(diethylaminoethyl ether), (R*,S*)-isomer
Trimanyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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